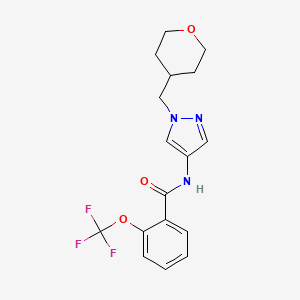
N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-2-(trifluoromethoxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-2-(trifluoromethoxy)benzamide” is a complex organic molecule. It contains a pyrazole ring, which is a type of aromatic heterocycle, and a tetrahydropyran ring, which is a type of non-aromatic heterocycle . It also contains a trifluoromethoxy group and an amide group.
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrazole and tetrahydropyran rings, as well as the trifluoromethoxy and amide groups, could all potentially participate in reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These could include properties like melting point, boiling point, solubility, and stability .Applications De Recherche Scientifique
Molecular Synthesis and Structural Analysis
N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-2-(trifluoromethoxy)benzamide, due to its complex structure, plays a significant role in the field of molecular synthesis and structural analysis. Research in this area focuses on creating novel crystal structures through the formation of hydrogen bonds and weak intermolecular interactions. For instance, the study of energetic multi-component molecular solids demonstrates the importance of strong hydrogen bonds and weak C–H⋯F and C–H⋯O interactions in assembling molecules into larger architectures. These interactions are crucial for the formation of higher-order supramolecular structures, highlighting the compound's potential in materials science and crystal engineering (Wang et al., 2014).
Catalysis and Chemical Reactions
The compound's structure has been explored in catalysis and chemical reaction processes, particularly in the synthesis of novel classes of compounds. For example, its derivatives have been synthesized through 1,3-dipolar cycloaddition and rearrangement reactions, showcasing the compound's versatility in organic synthesis (Liu et al., 2014). Such research highlights the potential of this compound derivatives in developing new chemical entities with potential applications in various fields, including pharmaceuticals and agrochemicals.
Antimicrobial Activity
The exploration of this compound derivatives in antimicrobial studies has led to the discovery of compounds with promising inhibitory activities. Research into the synthesis and evaluation of these derivatives for antimicrobial properties aims to address the growing need for new agents to combat drug-resistant pathogens. For instance, studies on novel pyrazole derivatives have shown potential antimicrobial activities, indicating the compound's relevance in developing new therapeutic agents (Aytemir et al., 2003).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-2-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O3/c18-17(19,20)26-15-4-2-1-3-14(15)16(24)22-13-9-21-23(11-13)10-12-5-7-25-8-6-12/h1-4,9,11-12H,5-8,10H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWXPBAKOSTZZGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C=C(C=N2)NC(=O)C3=CC=CC=C3OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2661484.png)

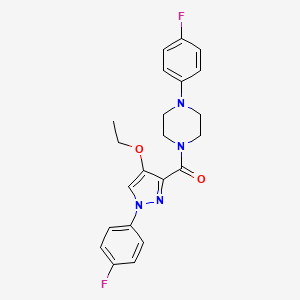
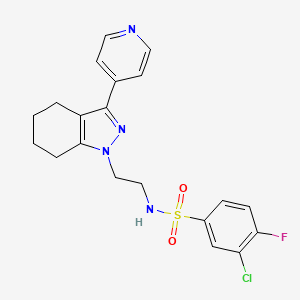
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)furan-3-carboxamide](/img/structure/B2661488.png)
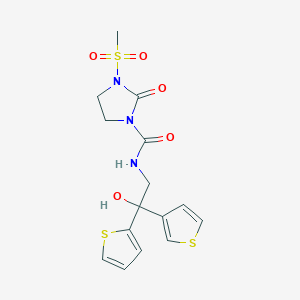
![3-methoxy-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide](/img/structure/B2661491.png)

![2-[1-[(2-Bromophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2661497.png)
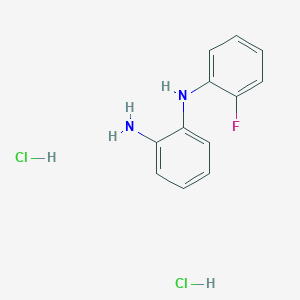
![Morpholino[3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]methanone](/img/structure/B2661501.png)


